(8R,9S,13S,14S)-2,4,16-tribromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Beschreibung
The compound (8R,9S,13S,14S)-2,4,16-tribromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one is a brominated derivative of estrone, synthesized via modifications of the parent cyclopenta[a]phenanthrene scaffold. Its structure features a 17-ketone group, a 13-methyl substituent, and bromine atoms at positions 2, 4, and 16, alongside a hydroxyl group at position 3.
Eigenschaften
IUPAC Name |
(8R,9S,13S,14S)-2,4,16-tribromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Br3O2/c1-18-5-4-8-9(12(18)7-14(20)17(18)23)2-3-10-11(8)6-13(19)16(22)15(10)21/h6,8-9,12,14,22H,2-5,7H2,1H3/t8-,9+,12-,14?,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSWXPLGWUHJRG-WASBOFOPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2=O)Br)CCC4=C(C(=C(C=C34)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC(C2=O)Br)CCC4=C(C(=C(C=C34)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Br3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(8R,9S,13S,14S)-2,4,16-tribromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one is a complex organic compound with significant biological activity. Its molecular formula is C₁₈H₁₉Br₃O₂ and it has a molecular weight of 507.05 g/mol. This compound has been studied for its potential applications in pharmacology and biochemistry due to its structural features that suggest various biological interactions.
The compound contains multiple bromine atoms which can influence its reactivity and biological interactions. The presence of hydroxyl groups also suggests potential for hydrogen bonding and interactions with biological macromolecules.
Anticancer Activity
Research indicates that tribromo derivatives have shown promise in anticancer activity. A study demonstrated that compounds with similar brominated structures exhibited cytotoxic effects on various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and modulation of cell cycle progression.
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective properties. It appears to influence serotonin transport mechanisms which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The interaction with serotonin receptors may also provide insights into its potential use in psychiatric disorders.
Endocrine Disruption
Given its structural similarities to steroid hormones, there is a concern regarding the endocrine-disrupting potential of this compound. Studies have indicated that brominated compounds can interfere with hormone signaling pathways, potentially leading to reproductive and developmental issues .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Neuroprotection | Modulation of serotonin transport | |
| Endocrine disruption | Interference with hormone signaling |
Case Studies
- Anticancer Study : A study on the cytotoxic effects of brominated compounds found that (8R,9S,13S,14S)-2,4,16-tribromo derivatives significantly inhibited the proliferation of breast cancer cells in vitro. The mechanism was attributed to increased apoptosis markers and altered cell cycle dynamics.
- Neuroprotective Mechanism : In a model simulating neurodegeneration, this compound showed a reduction in oxidative stress markers and improvement in neuronal survival rates when administered alongside neurotoxic agents. This suggests a protective role against neuronal damage.
- Endocrine Disruption Research : A study assessing the impact of various brominated compounds on reproductive health highlighted that exposure to high concentrations resulted in altered hormone levels in animal models. This raises concerns about the environmental and health implications of such compounds.
Vergleich Mit ähnlichen Verbindungen
Substituent Effects on Carcinogenicity
Cyclopenta[a]phenanthrenes exhibit carcinogenic activity highly dependent on substituent type and position. Key comparisons include:
- Key Insight: Methyl groups at position 11 (bay region) enhance carcinogenicity, while bulky or electron-withdrawing groups (e.g., bromine, trifluoromethyl) reduce activity . The target compound’s bromine atoms at positions 2 and 4 likely disrupt metabolic activation critical for DNA adduct formation .
Metabolic Pathways and DNA Binding
Metabolism of cyclopenta[a]phenanthrenes often involves reduction of the 17-ketone group and hydroxylation.
Structural and Electronic Effects
Substituents influence bay region geometry, critical for carcinogen-DNA interactions.
- Key Insight: While methyl groups minimally distort the bay region, bromine atoms introduce steric and electronic barriers, likely reducing the target compound’s carcinogenic potency .
Mutagenicity in Cell-Based Assays
HepG2 cells activate cyclopenta[a]phenanthrenes via aryl hydrocarbon hydroxylase systems.
- Key Insight: Bromine’s interference with metabolic activation may decouple mutagenicity from carcinogenicity in the target compound .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
